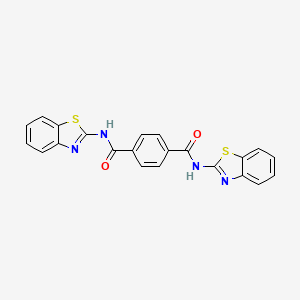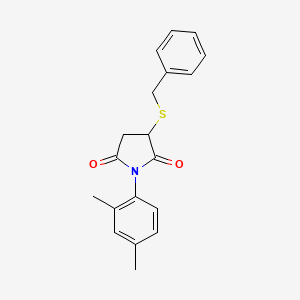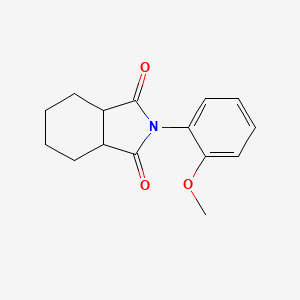![molecular formula C25H17N3O2 B5092623 3-hydroxy-N-[3-(2-quinoxalinyl)phenyl]-2-naphthamide](/img/structure/B5092623.png)
3-hydroxy-N-[3-(2-quinoxalinyl)phenyl]-2-naphthamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-hydroxy-N-[3-(2-quinoxalinyl)phenyl]-2-naphthamide, also known as IQ-1S, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. This compound has been shown to have a significant impact on the immune system, and its unique structure makes it an attractive target for further investigation.
作用机制
The mechanism of action of 3-hydroxy-N-[3-(2-quinoxalinyl)phenyl]-2-naphthamide involves the inhibition of T-bet, which is a key transcription factor involved in the differentiation of Th1 cells. This inhibition leads to a decrease in the production of IFN-γ, which is a cytokine that plays a critical role in the immune response. In addition, 3-hydroxy-N-[3-(2-quinoxalinyl)phenyl]-2-naphthamide has been shown to inhibit the activity of the aryl hydrocarbon receptor (AhR), which is involved in the regulation of immune responses and the metabolism of xenobiotics.
Biochemical and Physiological Effects:
Studies have shown that 3-hydroxy-N-[3-(2-quinoxalinyl)phenyl]-2-naphthamide can have a significant impact on the immune system, leading to a decrease in the production of IFN-γ and other cytokines. In addition, 3-hydroxy-N-[3-(2-quinoxalinyl)phenyl]-2-naphthamide has been shown to have anti-inflammatory effects and can inhibit the proliferation of cancer cells. Furthermore, 3-hydroxy-N-[3-(2-quinoxalinyl)phenyl]-2-naphthamide has been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of 3-hydroxy-N-[3-(2-quinoxalinyl)phenyl]-2-naphthamide is its specificity for T-bet and AhR, which makes it a valuable tool for studying the immune system and other biological processes. However, one limitation of 3-hydroxy-N-[3-(2-quinoxalinyl)phenyl]-2-naphthamide is its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several potential future directions for research involving 3-hydroxy-N-[3-(2-quinoxalinyl)phenyl]-2-naphthamide. One area of interest is the development of more potent and selective inhibitors of T-bet and AhR, which could lead to the development of new therapies for autoimmune diseases, cancer, and other conditions. Another area of interest is the investigation of the effects of 3-hydroxy-N-[3-(2-quinoxalinyl)phenyl]-2-naphthamide on other immune cells, such as regulatory T cells and natural killer cells. Finally, further studies are needed to determine the long-term effects of 3-hydroxy-N-[3-(2-quinoxalinyl)phenyl]-2-naphthamide on the immune system and other biological processes.
合成方法
The synthesis of 3-hydroxy-N-[3-(2-quinoxalinyl)phenyl]-2-naphthamide involves several steps, including the reaction of 2-naphthoic acid with thionyl chloride to form 2-naphthoyl chloride. This intermediate is then reacted with 2-aminobenzoic acid to form the desired product. The final step involves the reaction of the product with quinoxaline-2-carboxylic acid to form 3-hydroxy-N-[3-(2-quinoxalinyl)phenyl]-2-naphthamide.
科学研究应用
3-hydroxy-N-[3-(2-quinoxalinyl)phenyl]-2-naphthamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer research, immunology, and neurology. Studies have shown that 3-hydroxy-N-[3-(2-quinoxalinyl)phenyl]-2-naphthamide can inhibit the activity of the transcription factor T-bet, which is involved in the differentiation of T helper 1 (Th1) cells. This inhibition can lead to a decrease in the production of interferon-gamma (IFN-γ), a cytokine that plays a critical role in the immune response.
属性
IUPAC Name |
3-hydroxy-N-(3-quinoxalin-2-ylphenyl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17N3O2/c29-24-14-17-7-2-1-6-16(17)13-20(24)25(30)27-19-9-5-8-18(12-19)23-15-26-21-10-3-4-11-22(21)28-23/h1-15,29H,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UATKFYZKOGOQRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5N=C4)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{2-[5-(3,4-dimethoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B5092546.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]ethanediamide](/img/structure/B5092561.png)


![methyl (2S*,4S*,5R*)-5-(2-chlorophenyl)-1,2-dimethyl-4-({[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-2-pyrrolidinecarboxylate](/img/structure/B5092576.png)
![N~1~-[2-(1,3-benzothiazol-2-ylthio)ethyl]-N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5092589.png)
![1-(4-chlorobenzyl)-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-6-oxo-3-piperidinecarboxamide](/img/structure/B5092591.png)


![N'-10H-indolo[3,2-b]quinolin-2-yl-N,N-dimethylimidoformamide](/img/structure/B5092608.png)
![4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-nitrobenzoate](/img/structure/B5092622.png)
![4-(1-cyano-2-{4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}vinyl)benzoic acid](/img/structure/B5092625.png)
![2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5092635.png)
![2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-cycloheptylacetamide](/img/structure/B5092638.png)